molecular formula C6H4N2O4 B092424 (2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione CAS No. 118-02-5

(2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione

Cat. No. B092424
CAS RN: 118-02-5
M. Wt: 168.11 g/mol
InChI Key: IBZJGOGLCABLDJ-UHFFFAOYSA-N
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Description

The compound (2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is a derivative of cyclohexane-1,3-dione, which is a versatile scaffold for synthesizing a variety of value-added organic molecules, including heterocycles and natural products. These derivatives are of significant interest due to their potential biological activities, such as anti-viral, anti-bacterial, and anti-cancer properties .

Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by urea in aqueous media under ultrasound, which yields derivatives in high yields (80-98%) and offers environmental benefits and a simple work-up procedure . Although the specific synthesis of (2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives can be confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and CHN microanalysis. X-ray crystallography provides a definitive structural confirmation. Computational studies, including TD-DFT, can be used to investigate the molecular structure and are often found to be in good agreement with experimental data .

Chemical Reactions Analysis

Cyclohexane-1,3-dione and its derivatives react with a range of substrates, including aldehydes, malononitriles, and chalcones, to construct a variety of six-membered oxygen heterocycles. These reactions are essential for the synthesis of bioactive molecules and natural products with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by the presence of highly active methylene groups and active di-carbonyl groups. These functional groups contribute to the reactivity of the compound, allowing for the synthesis of diverse heterocyclic structures. The derivatives exhibit a range of biological activities, which can be attributed to their unique chemical properties .

Scientific Research Applications

Synthesis and Reactivity

  • Aromatization Methods : An efficient method for synthesizing fluorinated phenols, involving a synthetic route from cyclohexanones to 2,5-bis(polyfluoroacyl)-1,4-hydroquinones, highlights the versatility of (2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione derivatives in chemical synthesis (Sevenard et al., 2008).

  • Formation of Heterocycles : The compound has been utilized in the regioselective synthesis of pyrimidine annelated heterocycles, showcasing its role in the development of complex organic structures (Majumdar et al., 2001).

  • Photooxidation Studies : Its analogs have been studied in photooxidation reactions, leading to new oxygen functionalized cyclohexane and cyclohexene derivatives, which is significant in the field of organic photochemistry (Meijere et al., 1986).

Catalytic and Chemical Properties

  • Michael Adducts Formation : The compound's derivatives have been used in acid-catalyzed reactions to form Michael 1:1 adducts, an essential step in the synthesis of spiro compounds, indicating its utility in catalytic processes (Hossain et al., 2020).

  • Spirofused Bis-Trioxane Peroxides Synthesis : Its reaction with allylic hydroperoxides has been used to obtain novel bis-spirofused 1,2,4-trioxanes, demonstrating its application in synthesizing complex molecular structures (Griesbeck et al., 2008).

  • Unexpected Products in Condensation Reactions : Studies on the condensation reaction between 2-acetylpyridine and 2-formylpyridine under specific conditions have led to unexpected products, highlighting the unpredictability and complexity of reactions involving such compounds (Rusnac et al., 2020).

Applications in Organic Chemistry

  • Enantiomerically Pure Bis-Imidazoles : The compound's derivatives have been used to prepare enantiomerically pure bis-imidazoles, which is vital for chiral chemistry applications (Mucha et al., 2008).

  • Formation of 1,2-Dioxanes : Its reaction with various ethenes has been studied for the formation of 1,2-dioxanes, contributing to the knowledge of cyclic peroxide synthesis (Nishino et al., 1991).

  • Synthesis of Tetrahydro-4H-benzimidazol-4-ones : The reaction of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia has led to the synthesis of 4-hydroxyimino-4,5,6,7-tetrahydro-1H-benzimidazol-1-ols, demonstrating its potential in heterocyclic compound synthesis (Samsonov, 2017).

properties

IUPAC Name

(2E,6E)-2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-4-2-1-3(7-11)6(10)5(4)8-12/h1-2,11-12H/b7-3+,8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFONTIAJGGAHL-IUMFQGNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=NO)C(=O)C1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=CC(=O)/C(=N\O)/C(=O)/C1=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151988
Record name 2,4-Dinitrosoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135436540

CAS RN

118-02-5
Record name 2,4-Dinitrosoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitrosoresorcinol
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